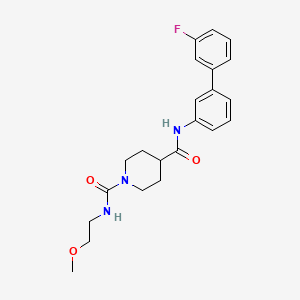

![molecular formula C13H15N3O3 B5635476 N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide](/img/structure/B5635476.png)

N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related N-substituted acetamides often involves the use of chiral amino acids to introduce various alkyl and aryl substituents, aiming to adopt a conformation conducive to biological activity. For instance, Costello et al. (1991) synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides by starting from chiral amino acids, leading to compounds with significant opioid kappa agonist properties (Costello et al., 1991).

Molecular Structure Analysis

The molecular structure of compounds in this family often exhibits a core that allows for significant conformational flexibility, which is crucial for interacting with biological targets. The structure-activity relationship studies highlight the importance of the spatial arrangement of the substituents for biological efficacy. For example, Sharma et al. (2018) discussed the molecular docking analysis of an anticancer drug, emphasizing the role of the crystal structure in understanding the compound's interaction with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

N-substituted acetamides, including compounds similar to "N-(4-{[(2,5-dioxo-1-pyrrolidinyl)methyl]amino}phenyl)acetamide," can undergo various chemical reactions, such as nucleophilic substitution, which can be used to introduce different functional groups or to modify the molecular structure to enhance biological activity. Palamarchuk et al. (2019) demonstrated the use of nucleophilic substitution in synthesizing previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives, highlighting the versatility of reactions involving acetamides (Palamarchuk et al., 2019).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of N-substituted acetamides can influence their pharmaceutical applications, including formulation and delivery. The crystal structure analysis, like that conducted by Gouda et al. (2022), provides insights into the intermolecular interactions and stability of such compounds, which are critical for their biological function and formulation development (Gouda et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity, stability under physiological conditions, and interaction with biomolecules, are crucial for the therapeutic potential of N-substituted acetamides. Studies like those by Agarwal and Mital (1976) explore the reactivity of similar compounds with biomolecules, shedding light on their potential mechanisms of action and metabolic pathways (Agarwal & Mital, 1976).

Mechanism of Action

Safety and Hazards

Future Directions

The compound’s potential in the synthesis of precursors for Al[18 F]-NOTA-labeled tetrazine radio ligands useful in 18 F-based pretargeted PET imaging systems suggests its future use in medical imaging . Its use in bioorthogonal reactions for biological imaging and bioconjugation applications also indicates its potential in biological research .

properties

IUPAC Name |

N-[4-[(2,5-dioxopyrrolidin-1-yl)methylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3/c1-9(17)15-11-4-2-10(3-5-11)14-8-16-12(18)6-7-13(16)19/h2-5,14H,6-8H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTGMDXITYUUHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NCN2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(4-nitrophenoxy)acetyl]oxy}benzoate](/img/structure/B5635420.png)

![4-[3-(5-methyl-2-furyl)-1-benzofuran-2-yl]-2-butanone](/img/structure/B5635424.png)

![(3R*,4S*)-4-(3-methoxyphenyl)-1-[(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5635427.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5635441.png)

![1-[4-(3-cyclopropyl-5-pyridin-2-yl-1H-1,2,4-triazol-1-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B5635455.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-[(6-methylpyridin-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5635457.png)

![9-(4-chloro-2-fluorobenzoyl)-2-cyclopentyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5635470.png)

![2-[3-methyl-5-(3-methylisoxazol-5-yl)-1H-1,2,4-triazol-1-yl]benzoic acid](/img/structure/B5635474.png)

![1-[(3,5-dimethylisoxazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5635494.png)

![N-{[4'-fluoro-3'-(hydroxymethyl)biphenyl-3-yl]methyl}propanamide](/img/structure/B5635500.png)